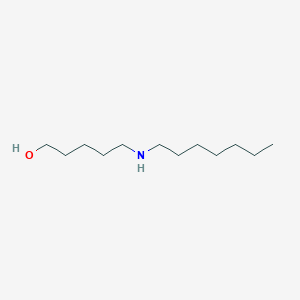
5-(heptylamino)pentan-1-ol
Übersicht
Beschreibung
5-(heptylamino)pentan-1-ol is a chemical compound that belongs to the class of amines It is characterized by the presence of a hydroxyl group (-OH) attached to the fifth carbon of a pentyl chain, which is further connected to a heptylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(heptylamino)pentan-1-ol typically involves the reaction of heptylamine with a suitable precursor that introduces the hydroxypentyl group. One common method involves the use of 5-bromopentanol as the precursor. The reaction proceeds through a nucleophilic substitution mechanism where the amine group of heptylamine attacks the carbon atom bonded to the bromine in 5-bromopentanol, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-(heptylamino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated compounds.
Wissenschaftliche Forschungsanwendungen
5-(heptylamino)pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(heptylamino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the amine group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-hydroxypentyl) pentylamine
- N-(5-hydroxypentyl) hexylamine
- N-(5-hydroxypentyl) octylamine
Uniqueness
5-(heptylamino)pentan-1-ol is unique due to its specific chain length and the presence of both a hydroxyl group and an amine group. This combination of functional groups and chain length can result in distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C12H27NO |
|---|---|
Molekulargewicht |
201.35 g/mol |
IUPAC-Name |
5-(heptylamino)pentan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-7-10-13-11-8-6-9-12-14/h13-14H,2-12H2,1H3 |
InChI-Schlüssel |
KUUIFVQCAWUWEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNCCCCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














